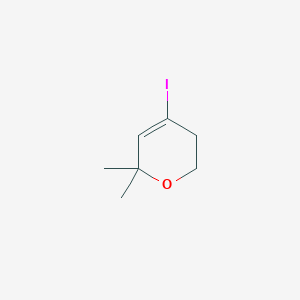![molecular formula C20H13ClN2O2 B11783731 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile is a complex organic compound with a unique structure that includes a chloro-substituted nicotinonitrile core and a dihydrobenzo dioxin moiety
Métodos De Preparación
The synthesis of 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydrobenzo dioxin moiety: This can be achieved through the reaction of catechol with ethylene oxide under acidic conditions to form 1,4-dioxane derivatives.
Nicotinonitrile core synthesis: The nicotinonitrile core can be synthesized by reacting 2-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield the nitrile.
Coupling reaction: The final step involves coupling the dihydrobenzo dioxin moiety with the nicotinonitrile core under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the nicotinonitrile core can be substituted with nucleophiles such as amines or thiols under basic conditions, forming corresponding substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Aplicaciones Científicas De Investigación
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and DNA, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The dihydrobenzo dioxin moiety may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile: This compound has a methyl group instead of a phenyl group, which may affect its chemical reactivity and biological activity.
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-ethylnicotinonitrile: The ethyl group may provide different steric and electronic effects compared to the phenyl group, influencing its interactions with molecular targets.
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-propylnicotinonitrile: The propyl group may further alter the compound’s properties, potentially enhancing its solubility and bioavailability.
Propiedades
Fórmula molecular |
C20H13ClN2O2 |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
2-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O2/c21-20-16(12-22)15(13-4-2-1-3-5-13)11-17(23-20)14-6-7-18-19(10-14)25-9-8-24-18/h1-7,10-11H,8-9H2 |
Clave InChI |
PYNJDSFQJPAVOG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3=NC(=C(C(=C3)C4=CC=CC=C4)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)

![6-Benzyl 4-ethyl 2-cyclopropyl-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11783665.png)










![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)
